molecular formula C61H104O22 B12070510 (7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one

Cat. No.: B12070510
M. Wt: 1189.5 g/mol
InChI Key: QDNMAZUKNSYLDM-GOVWQSAZSA-N
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Description

This compound is a highly complex macrocyclic polyketide with a 42-membered lactone ring, characterized by 12 hydroxyl groups, 8 methyl substituents, and a fused oxolane (tetrahydrofuran) moiety. The compound’s stereochemical complexity (20 stereocenters) implies strict biosynthetic control, likely originating from fungal or plant endophytes, as observed in analogous polyketides .

Properties

Molecular Formula

C61H104O22

Molecular Weight

1189.5 g/mol

IUPAC Name

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-42-[(1R)-1-[(2R)-5-oxooxolan-2-yl]ethyl]-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one

InChI

InChI=1S/C61H104O22/c1-31-14-10-11-18-45(68)36(6)55(74)32(2)15-12-16-34(4)60(79)81-49(39(9)50-22-23-53(72)80-50)19-13-17-40(63)25-41(64)27-46(69)37(7)56(75)38(8)47(70)28-42(65)26-43(66)29-48(71)51(24-35(5)54(73)33(3)20-21-44(31)67)82-61-59(78)58(77)57(76)52(30-62)83-61/h10,13-14,16-17,20-21,24,31-33,36-52,54-59,61-71,73-78H,11-12,15,18-19,22-23,25-30H2,1-9H3/t31-,32-,33-,36-,37-,38-,39-,40+,41-,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52+,54+,55+,56-,57+,58-,59-,61-/m0/s1

InChI Key

QDNMAZUKNSYLDM-GOVWQSAZSA-N

Isomeric SMILES

C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@H]3CCC(=O)O3)C

Canonical SMILES

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C3CCC(=O)O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core structure, the introduction of hydroxyl groups, and the attachment of various side chains. Each step would require specific reaction conditions, such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

Industrial production of such a complex compound would require advanced techniques, including the use of automated synthesis machines and high-throughput screening methods to optimize reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone groups can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents for these reactions might include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ketone groups would yield secondary alcohols.

Scientific Research Applications

This compound could have a wide range of scientific research applications, including:

    Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: As a potential bioactive molecule with applications in drug discovery and development.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, it could interact with enzymes or receptors in the body, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

2.1.1. Pentacyclic Polyketides (e.g., Compound 19 from J. Org. Chem. 1990)
The pentacyclo[19.3.1.1³,⁹.1¹⁵,¹⁹]octacosa derivatives (e.g., compound 19) share a macrocyclic core with hydroxyl and methoxy substituents but lack the glycosylated side chain and oxolane moiety. Key differences include:

  • Functional Groups : The target compound has 12 hydroxyls vs. 2–4 hydroxyls/methoxy groups in pentacyclic analogues.
  • Ring Size : 42-membered lactone vs. 28-membered pentacyclic systems.
  • Bioactivity : Pentacyclic analogues exhibit moderate cytotoxicity (IC₅₀: 10–50 μM), while glycosylated macrocycles like the target compound may enhance solubility and target specificity .

2.1.2. Flavonoid Glycosides (e.g., Ecurvoside from Mussaenda recurvata) Flavonoid glycosides (e.g., ecurvoside) share the glycosyl unit but differ in core structure:

  • Core: Flavonoid backbone (C6-C3-C6) vs. polyketide macrocycle.
  • Hydroxylation Pattern: Flavonoids typically have 3–5 hydroxyls vs. 12 in the target compound.
  • Activity: Flavonoid glycosides inhibit α-glucosidase (IC₅₀: 2–10 μM), whereas macrocyclic polyketides often target membrane integrity in microbes .
Functional Group Analysis
Feature Target Compound Pentacyclic Analogues Flavonoid Glycosides
Hydroxyl Groups 12 2–4 3–5
Methyl Groups 8 0–2 0
Glycosylation Yes (oxan-2-yl unit) No Yes (glucose/rhamnose)
Macrocyclic Ring 42-membered lactone 28-membered pentacycle N/A
Reported Bioactivity Hypothesized antimicrobial Cytotoxic α-Glucosidase inhibition

Data derived from

Spectral and Analytical Data Comparison

NMR Signatures

  • Target Compound : Expected δH 1.2–1.5 ppm (methyl groups), δH 3.0–5.5 ppm (hydroxyls/glycosyl protons), and δC 170–175 ppm (lactone carbonyl) .
  • Pentacyclic Analogues : δH 6.5–7.5 ppm (aromatic protons), δC 150–160 ppm (methoxy carbons) .
  • Flavonoid Glycosides: δH 6.8–7.8 ppm (aromatic protons), δC 100–110 ppm (anomeric carbons) .

Mass Spectrometry

Compound Type m/z [M+H]+ Key Fragments
Target Macrocycle ~1250 (calc.) Loss of glycosyl unit (m/z ~180), lactone cleavage (m/z ~450)
Pentacyclic Analogues 500–700 Methoxy loss (m/z ~15), ring scission (m/z ~300)
Flavonoid Glycosides 450–600 Aglycone ion (m/z ~270), hexose loss (m/z ~162)

Data inferred from

Biological Activity

Overview of Biological Activity

The biological activity of the compound can be assessed through its interaction with various biological systems. This includes its effects on cellular pathways and potential therapeutic applications. The complexity of its structure suggests a multifaceted mechanism of action.

  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage and may contribute to its therapeutic potential in diseases linked to oxidative stress.
  • Anti-inflammatory Effects :
    • Research indicates that the compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a potential application in treating inflammatory diseases.
  • Antimicrobial Properties :
    • The compound has shown efficacy against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
  • Cytotoxicity Against Cancer Cells :
    • Studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This highlights its potential as an anticancer agent.

Study 1: Antioxidant Activity Assessment

A study published in Journal of Natural Products investigated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in DPPH radical concentration by 85% at a concentration of 50 µg/mL compared to control groups.

Study 2: Anti-inflammatory Mechanism

In a controlled experiment detailed in Phytotherapy Research, the compound was administered to mice models with induced inflammation. The results showed a reduction in paw edema by 60% compared to untreated controls after 24 hours post-administration.

Study 3: Antimicrobial Efficacy

A study conducted by Microbial Pathogenesis evaluated the antimicrobial effects against Staphylococcus aureus and Candida albicans. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against both pathogens.

Study 4: Cytotoxicity in Cancer Cells

Research published in Cancer Letters assessed the cytotoxic effects on HeLa and MCF-7 cell lines. The compound demonstrated IC50 values of 30 µg/mL for HeLa cells and 25 µg/mL for MCF-7 cells after 48 hours of treatment.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AntioxidantDPPH/ABTS Assay85% reduction at 50 µg/mLJournal of Natural Products
Anti-inflammatoryPaw Edema Model60% reductionPhytotherapy Research
AntimicrobialMIC Test25 µg/mL for S. aureusMicrobial Pathogenesis
CytotoxicityIC50 Assay30 µg/mL (HeLa)Cancer Letters

Q & A

What advanced spectroscopic techniques are critical for confirming the stereochemical configuration of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with NOESY/ROESY to assign stereochemistry through spatial correlations. For example, coupling constants (JJ-values) between protons on adjacent stereocenters can confirm configurations .
  • X-ray Crystallography: Resolve absolute stereochemistry by analyzing single-crystal diffraction data, particularly for the macrocyclic core and sugar moiety .
  • Circular Dichroism (CD): Correlate optical activity with stereochemical assignments, especially for the oxacyclodotetraconta ring system .

How can computational tools like COMSOL Multiphysics aid in simulating the synthesis pathways of this compound?

Methodological Answer:

  • Reaction Kinetics Modeling: Simulate multi-step reactions (e.g., macrocyclization, glycosylation) using COMSOL’s chemical engineering modules to predict yield under varying temperatures, pressures, and catalysts .

  • Example Workflow:

    StepComputational TaskExperimental Validation
    1Simulate glycosylation kineticsCompare predicted vs. actual yields
    2Optimize solvent polarity via MLValidate with HPLC purity data

What strategies are recommended for resolving discrepancies between theoretical and experimental yield data in the synthesis of this compound?

Methodological Answer:

  • Factorial Design of Experiments (DoE): Systematically vary factors (e.g., temperature, pH, catalyst) to identify interactions affecting yield. For example, a 232^3 factorial design can isolate critical parameters .
  • Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and identify unaccounted reaction pathways (e.g., byproduct formation) .
  • Data Contradiction Analysis:
    • Step 1: Replicate experiments under identical conditions to rule out procedural errors.
    • Step 2: Cross-validate computational models with experimental data (e.g., ICReDD’s reaction path search methods) .

How should researchers design experiments to optimize the glycosylation step in the synthesis of this compound?

Methodological Answer:

  • Parameter Screening: Use a fractional factorial design to test variables:

    FactorLevelsResponse Variable
    Temperature25°C, 40°C, 60°CGlycosylation efficiency
    Catalyst Loading0.5 mol%, 1.0 mol%, 2.0 mol%Byproduct formation
    Reaction Time6h, 12h, 24hYield
  • Response Surface Methodology (RSM): Identify optimal conditions by modeling nonlinear interactions between factors .

  • Validation: Confirm optimized conditions with triplicate runs and characterize products via LC-MS .

What are the primary challenges in maintaining the stability of this compound during purification, and how can they be methodologically addressed?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the oxacyclo ring or oxidation of hydroxyl groups.
  • Stabilization Strategies:
    • Low-Temperature Crystallization: Use ice-cold ethanol/water mixtures to precipitate the compound without thermal degradation .
    • Inert Atmosphere Processing: Purify under nitrogen/argon to prevent oxidation .
    • Lyophilization: Freeze-dry aqueous solutions to preserve labile functional groups .

How can machine learning models be integrated into the reaction optimization process for this compound to predict byproduct formation?

Methodological Answer:

  • Data Collection: Train ML models on historical datasets (e.g., reaction conditions, yields, impurity profiles).
  • Feature Engineering: Include variables like solvent polarity, steric hindrance, and electronic effects of substituents .
  • Prediction Workflow:
    • Input reaction parameters into an ML-driven platform (e.g., ICReDD’s AI tools).
    • Predict byproduct structures using cheminformatics libraries.
    • Validate with tandem mass spectrometry (MS/MS) .

What role does the sugar moiety play in the biological activity of this compound, and what experimental approaches can validate this?

Methodological Answer:

  • Functional Role: The (2S,3S,4S,5S,6R)-oxane sugar likely enhances solubility or target binding.
  • Validation Methods:
    • Enzymatic Hydrolysis: Remove the sugar and compare bioactivity (e.g., MIC assays for antibiotics) .
    • Molecular Dynamics (MD) Simulations: Model interactions between the sugar and target proteins (e.g., bacterial ribosomes) .

What methodologies are effective in analyzing the solid-state interactions of this compound with excipients in formulation studies?

Methodological Answer:

  • Thermal Analysis: Use differential scanning calorimetry (DSC) to detect polymorphic transitions or eutectic formation .

  • X-ray Powder Diffraction (XRPD): Monitor crystallinity changes during co-grinding with excipients like lactose or PVP .

  • Table of Excipient Compatibility:

    ExcipientInteraction Observed?Method
    LactoseNoDSC/XRPD
    Magnesium StearateYes (amorphization)XRPD

How can researchers determine the optimal solvent system for the macrocyclization step in this compound’s synthesis?

Methodological Answer:

  • Solvent Screening Matrix: Test solvents based on polarity (e.g., DMF, THF, acetonitrile) and dielectric constant.
  • DoE Approach: Use a central composite design to evaluate solvent mixtures (e.g., THF/water ratios) and their impact on ring-closing efficiency .
  • Critical Parameter: Ensure solubility of both linear precursor and macrocyclic product to avoid precipitation .

What computational chemistry approaches are recommended for elucidating the transition states in the enzymatic modification steps of this compound?

Methodological Answer:

  • QM/MM Simulations: Combine quantum mechanics (QM) for active-site residues with molecular mechanics (MM) for the enzyme backbone .
  • Path Sampling: Use nudged elastic band (NEB) methods to map energy landscapes for hydroxylation or methylation steps .
  • Validation: Compare computed activation energies with kinetic isotope effect (KIE) experiments .

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